

# Technical Support Center: Bremelanotide Long-Term Safety in Open-Label Extension Studies

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## Compound of Interest

Compound Name: *Bremelanotide*

Cat. No.: *B069708*

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This technical support center provides researchers, scientists, and drug development professionals with detailed information on the long-term safety profile of **Bremelanotide** as observed in open-label extension studies. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and inquiries that may arise during experimental design and data interpretation.

## Frequently Asked Questions (FAQs)

Q1: What is the overall long-term safety profile of **Bremelanotide** observed in open-label extension studies?

A1: The 52-week open-label extension of the RECONNECT studies (involving premenopausal women with hypoactive sexual desire disorder) indicated a favorable safety profile for **Bremelanotide**. No new safety signals were identified for those who received the treatment for up to 76 weeks (including the core and open-label extension phases).[1] Most adverse events reported were transient and of mild to moderate severity.[1]

Q2: What are the most common treatment-emergent adverse events (TEAEs) reported in the long-term open-label extension studies?

A2: The most frequently reported TEAEs considered related to **Bremelanotide** in the open-label extension phases of the RECONNECT studies were nausea, flushing, and headache.[1][2][3] Nausea was the most common TEAE and also the most common reason for discontinuing the treatment.

Q3: Is there a difference in the incidence of adverse events for patients newly exposed to **Bremelanotide** in an open-label extension study compared to those who have been on the drug in a preceding core study?

A3: Yes, participants who switched from placebo to **Bremelanotide** in the open-label extension phase experienced a higher incidence of adverse events compared to those who were already receiving **Bremelanotide** in the core phase (78.8% vs. 63.4%, respectively). This incidence of adverse events in the placebo-to-**Bremelanotide** group was consistent with that observed in patients who were initially randomized to **Bremelanotide** in the core phase of the studies.

Q4: What is the rate of discontinuation due to adverse events in the long-term studies?

A4: In the open-label extension of studies 301 and 302, discontinuation due to adverse events was higher in the group that switched from placebo to **Bremelanotide** (25.9% and 24.1%, respectively) compared to the group that continued on **Bremelanotide** from the core phase (18.5% and 10.8%, respectively).

Q5: Are there any cardiovascular safety concerns with long-term **Bremelanotide** use?

A5: Based on the available studies, there is no evidence of cumulative or sustained effects on blood pressure with **Bremelanotide**. The medication is used on an as-needed basis, and long-term adverse cardiovascular effects are not anticipated. However, it is noted that **Bremelanotide** can cause small, transient increases in blood pressure. Therefore, it is not recommended for patients with uncontrolled hypertension or cardiovascular disease.

Q6: What is the long-term safety data for **Bremelanotide** in men?

A6: The long-term safety profile of **Bremelanotide** in men is not as well-established as it is in women. While some clinical studies have been conducted in men, the data on long-term safety is still limited.

## Quantitative Data Summary

### Table 1: Most Common Treatment-Emergent Adverse Events (TEAEs) in the Open-Label Extension of the RECONNECT Studies (Integrated Data)

Adverse Event	Percentage of Patients Reporting (%)
Nausea	40.4%
Flushing	20.6%
Headache	12.0%

Source: Integrated data from the 52-week open-label extension of the RECONNECT studies (Study 301 and Study 302).

**Table 2: Discontinuation Rates Due to Adverse Events in the Open-Label Extension**

Study	Treatment Group (Core Phase → OLE Phase)	Discontinuation Rate (%)
Study 301	Placebo → Bremelanotide	25.9%
Study 301	Bremelanotide → Bremelanotide	18.5%
Study 302	Placebo → Bremelanotide	24.1%
Study 302	Bremelanotide → Bremelanotide	10.8%

Source: Data from the 52-week open-label extension of the RECONNECT studies.

## Experimental Protocols

### Methodology for the RECONNECT Studies (Studies 301 & 302) Open-Label Extension

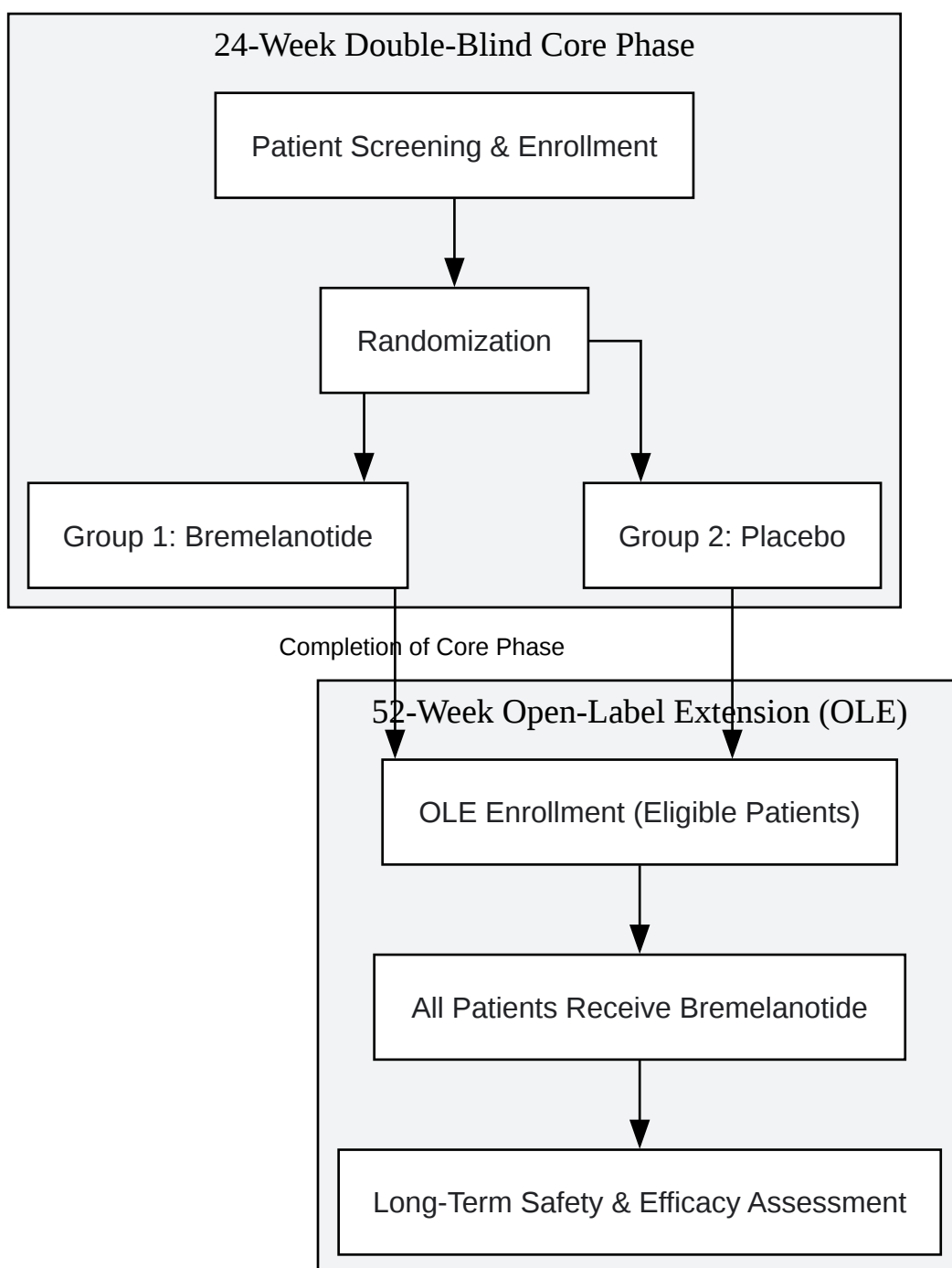
The long-term safety and efficacy of **Bremelanotide** were evaluated in the RECONNECT studies, which consisted of two parallel phase 3 trials (Study 301 and Study 302).

- Core Phase: A 24-week, randomized, double-blind, placebo-controlled phase. Premenopausal women with hypoactive sexual desire disorder were randomized to receive

either **Bremelanotide** or a placebo.

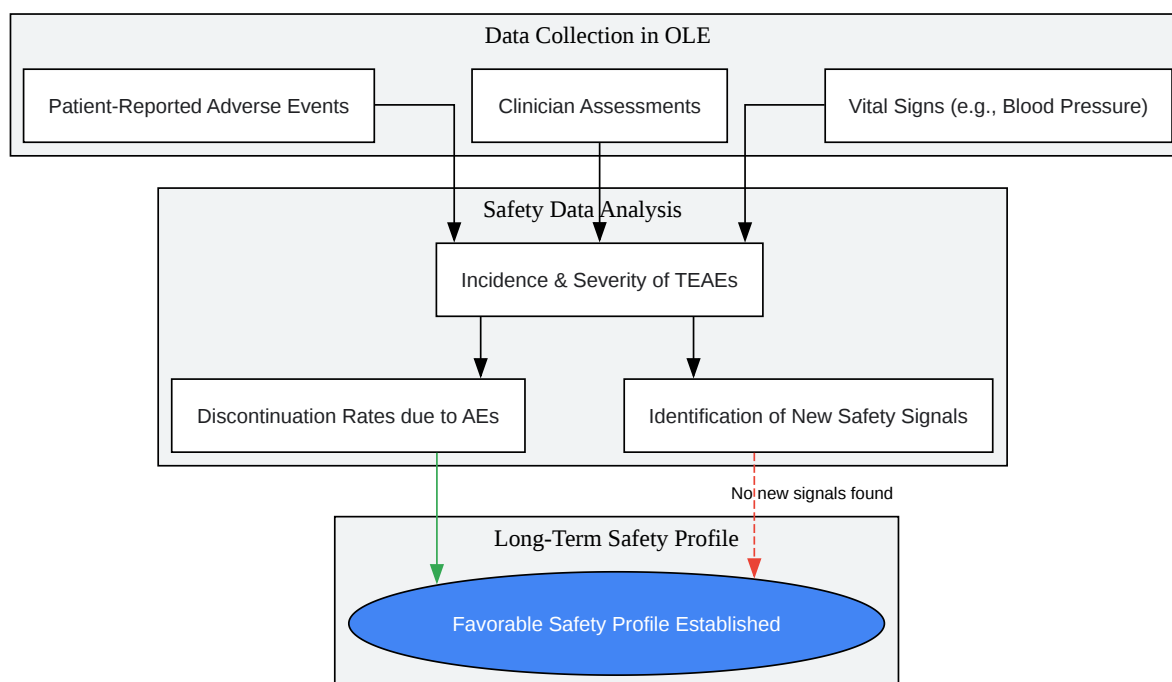
- Eligibility for Open-Label Extension (OLE): Women who completed the 24-week core phase and had not experienced serious adverse events were eligible to enroll in the 52-week open-label extension.
- Open-Label Extension Phase: A 52-week phase where all participants received **Bremelanotide**. This included patients who were on **Bremelanotide** in the core phase (**Bremelanotide** → **Bremelanotide** group) and those who were on placebo in the core phase (Placebo → **Bremelanotide** group).
- Data Collection: All adverse events were collected throughout the open-label extension to assess the long-term safety profile. Efficacy was also assessed using established endpoints from the core phase.
- Statistical Analysis: All statistical analyses of the open-label extension data were descriptive.

## Visualizations



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Caption: Experimental workflow of the RECONNECT studies.



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## References

- 1. Long-Term Safety and Efficacy of Bremelanotide for Hypoactive Sexual Desire Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Long-Term Safety and Efficacy of Bremelanotide for Hypoactive Sexual Desire Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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